p-Ethoxybenzenearsonic acid
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Overview
Description
p-Ethoxybenzenearsonic acid is an organic compound with the chemical formula C8H11AsO4 It is an aromatic arsenic compound characterized by the presence of an ethoxy group (-OCH2CH3) attached to the para position of the benzene ring, and an arsonic acid group (-AsO(OH)2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Ethoxybenzenearsonic acid typically involves the reaction of p-ethoxyphenyl diazonium salt with sodium arsenite under acidic conditions. The reaction proceeds through the formation of an arsonic acid intermediate, which is then isolated and purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
p-Ethoxybenzenearsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc in hydrochloric acid (Zn/HCl) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other arsenic-containing compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
p-Ethoxybenzenearsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Ethoxybenzenearsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
p-Arsanilic acid: Similar structure but with an amino group (-NH2) instead of an ethoxy group.
p-Hydroxybenzenearsonic acid: Contains a hydroxyl group (-OH) instead of an ethoxy group.
p-Methoxybenzenearsonic acid: Contains a methoxy group (-OCH3) instead of an ethoxy group.
Uniqueness
p-Ethoxybenzenearsonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s behavior and interactions.
Properties
CAS No. |
6269-93-8 |
---|---|
Molecular Formula |
C8H11AsO4 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
(4-ethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO4/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
InChI Key |
VTLDLMRYPIFVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
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